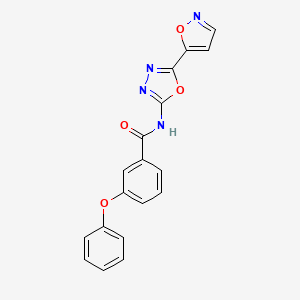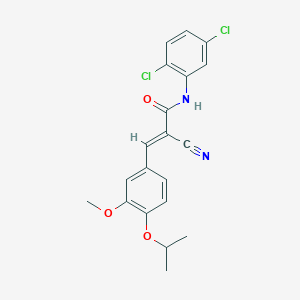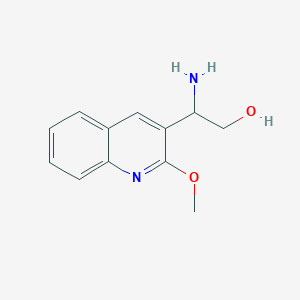
N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-phenoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-phenoxybenzamide” is a compound that contains an isoxazole ring, which is a five-membered heterocyclic moiety with one oxygen atom and one nitrogen atom at adjacent positions . Isoxazole derivatives are known for their wide spectrum of biological activities and therapeutic potential .
Mechanism of Action
The exact mechanism of action of N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-phenoxybenzamide is not fully understood. However, it is believed to act by modulating various cellular pathways. In cancer cells, it has been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. In epilepsy research, it has been shown to modulate the activity of GABA receptors, which are involved in the regulation of neuronal excitability. In inflammation research, it has been found to inhibit the production of pro-inflammatory cytokines by modulating the activity of NF-κB signaling pathway.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, it has been found to induce apoptosis and inhibit cell proliferation. In epilepsy research, it has been shown to have anticonvulsant activity by reducing neuronal excitability. In inflammation research, it has been found to inhibit the production of pro-inflammatory cytokines and reduce inflammation.
Advantages and Limitations for Lab Experiments
N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-phenoxybenzamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized using standard laboratory techniques. It has been extensively studied for its potential therapeutic applications in various diseases. However, there are also some limitations associated with this compound. It has poor water solubility, which can limit its bioavailability. It may also have off-target effects, which can affect its specificity.
Future Directions
There are several future directions for the study of N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-phenoxybenzamide. One direction is to further investigate its potential therapeutic applications in various diseases, including cancer, epilepsy, and inflammation. Another direction is to optimize its chemical structure to improve its bioavailability and specificity. Additionally, it may be useful to study its pharmacokinetics and pharmacodynamics to better understand its mechanism of action and potential side effects. Finally, it may be useful to study its interactions with other compounds to identify potential drug combinations for therapeutic use.
Synthesis Methods
The synthesis of N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-phenoxybenzamide involves a multistep process. The first step involves the reaction of 2-amino-5-isoxazolecarboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-amino-1,3,4-oxadiazole to form the intermediate compound. The intermediate is further reacted with 3-phenoxybenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to obtain the final product.
Scientific Research Applications
N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-phenoxybenzamide has been studied for its potential therapeutic applications in various diseases. It has been shown to have anticancer, anticonvulsant, and anti-inflammatory properties. In cancer research, this compound has been found to inhibit the growth of cancer cells and induce apoptosis. In epilepsy research, it has been shown to have anticonvulsant activity by modulating the activity of GABA receptors. In inflammation research, it has been found to inhibit the production of pro-inflammatory cytokines.
properties
IUPAC Name |
N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-3-phenoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N4O4/c23-16(20-18-22-21-17(25-18)15-9-10-19-26-15)12-5-4-8-14(11-12)24-13-6-2-1-3-7-13/h1-11H,(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYPAWZMWHLCNQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=NN=C(O3)C4=CC=NO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-Methylphenyl)-5-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-6-phenyl-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B2790641.png)

![(Z)-N-(3-allyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide](/img/structure/B2790644.png)
![7-(((1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl)(methyl)amino)-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2790646.png)
![tert-butyl4-(4-chloro-3aH-imidazo[4,5-c]pyridin-6-yl)piperidine-1-carboxylate](/img/no-structure.png)
![N-{[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}cyclopentanecarboxamide](/img/structure/B2790650.png)

![2-[(2,4-Dichlorophenyl)methylsulfanyl]-1-methylsulfonyl-4,5-dihydroimidazole](/img/structure/B2790654.png)

![Ethyl 4-[[5-(8-ethoxy-2-oxochromen-3-yl)-1,3,4-thiadiazol-2-yl]amino]benzoate](/img/structure/B2790660.png)
![4-[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2790661.png)

![3-(4-Methoxyphenyl)-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}propanamide](/img/structure/B2790664.png)